Cas no 171009-43-1 (3-Bromo-1-tosylazepan-4-one)

3-Bromo-1-tosylazepan-4-one is a brominated and tosylated azepanone derivative, serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its key structural features—a seven-membered lactam ring with bromine and tosyl functional groups—make it valuable for constructing complex heterocyclic frameworks. The bromine moiety facilitates further functionalization via cross-coupling or nucleophilic substitution reactions, while the tosyl group enhances stability and reactivity in selective transformations. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including enzyme inhibitors and receptor modulators. Its well-defined reactivity profile and synthetic accessibility make it a practical choice for researchers exploring novel nitrogen-containing scaffolds.
3-Bromo-1-tosylazepan-4-one structure
3-Bromo-1-tosylazepan-4-one structure
Product name:3-Bromo-1-tosylazepan-4-one
CAS No:171009-43-1
MF:C13H16NO3SBr
Molecular Weight:346.24004
CID:843033
PubChem ID:10043222

3-Bromo-1-tosylazepan-4-one 化学的及び物理的性質

名前と識別子

    • 3-Bromo-1-tosylazepan-4-one
    • 3-bromo-1-(4-methylphenyl)sulfonylazepan-4-one
    • 4H-Azepin-4-one, 3-bromohexahydro-1-[(4-methylphenyl)sulfonyl]-
    • 3-bromo-1-(4'-methylphenylsulfonyl)azepan-4-one
    • 3-bromo-1-[(4-methylphenyl)sulfonyl]-4-azepanone
    • AK127599
    • KB-234842
    • SureCN3305712
    • 1-tosyl-3-bromo-azepan-4-one
    • DB-339168
    • SCHEMBL3305712
    • LRYHVCXCQGYIMI-UHFFFAOYSA-N
    • 171009-43-1
    • DTXSID60434706
    • 3-BROMO-1-(4-METHYLBENZENESULFONYL)AZEPAN-4-ONE
    • インチ: InChI=1S/C13H16BrNO3S/c1-10-4-6-11(7-5-10)19(17,18)15-8-2-3-13(16)12(14)9-15/h4-7,12H,2-3,8-9H2,1H3
    • InChIKey: LRYHVCXCQGYIMI-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C(C2)Br

計算された属性

  • 精确分子量: 345.00348
  • 同位素质量: 345.00343g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 424
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 62.8Ų

じっけんとくせい

  • PSA: 54.45

3-Bromo-1-tosylazepan-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A449041431-1g
3-Bromo-1-tosylazepan-4-one
171009-43-1 95%
1g
560.32 USD 2021-06-11
Chemenu
CM200316-1g
3-bromo-1-tosylazepan-4-one
171009-43-1 95%
1g
$*** 2023-03-31
Chemenu
CM200316-1g
3-bromo-1-tosylazepan-4-one
171009-43-1 95%
1g
$631 2021-06-09
Crysdot LLC
CD12133525-1g
3-Bromo-1-tosylazepan-4-one
171009-43-1 95+%
1g
$668 2024-07-24

3-Bromo-1-tosylazepan-4-one 関連文献

3-Bromo-1-tosylazepan-4-oneに関する追加情報

Professional Introduction to 3-Bromo-1-tosylazepan-4-one (CAS No. 171009-43-1)

3-Bromo-1-tosylazepan-4-one, a compound with the chemical formula C₁₁H₁₁BrNO₃, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound is characterized by its bromo and tosyl functional groups, which contribute to its unique reactivity and potential applications in drug development. The CAS number 171009-43-1 provides a unique identifier for this substance, ensuring precise classification and communication within the scientific community.

The structure of 3-Bromo-1-tosylazepan-4-one features a seven-membered azepane ring substituted with a bromine atom at the 3-position and a tosyl group at the 1-position. The presence of these electron-withdrawing groups enhances the compound's ability to participate in various chemical transformations, making it a valuable intermediate in synthetic organic chemistry. Specifically, the bromo group allows for further functionalization via cross-coupling reactions, while the tosyl group improves solubility and stability in polar solvents.

In recent years, there has been growing interest in azepane derivatives due to their potential pharmacological properties. Azepanes are known for their structural similarity to benzodiazepines, which are widely used as anxiolytics and sedatives. The introduction of halogenated substituents, such as the bromo atom in 3-Bromo-1-tosylazepan-4-one, can modulate the compound's bioactivity, leading to novel therapeutic agents with improved efficacy or reduced side effects.

Recent studies have highlighted the utility of 3-Bromo-1-tosylazepan-4-one in the synthesis of bioactive molecules. For instance, researchers have explored its role as a precursor in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The tosyl group facilitates nucleophilic substitution reactions, allowing for the introduction of diverse pharmacophores. Additionally, the bromo moiety can be selectively modified using palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

The pharmaceutical industry has shown particular interest in compounds that exhibit both metabolic stability and target specificity. 3-Bromo-1-tosylazepan-4-one meets these criteria due to its robust chemical framework and functional groups that can be tailored for specific biological targets. For example, modifications at the 4-position of the azepane ring can introduce additional substituents that enhance binding affinity to protein receptors. This flexibility makes it a versatile building block for drug discovery programs.

Advances in computational chemistry have further accelerated the exploration of 3-Bromo-1-tosylazepan-4-one's potential applications. Molecular modeling studies predict that this compound can interact with various biological targets, including enzymes and receptors involved in neurological disorders. By leveraging computational tools, researchers can optimize its structure to maximize pharmacological activity while minimizing off-target effects. Such high-throughput virtual screening approaches are becoming increasingly integral to modern drug development pipelines.

The synthesis of 3-Bromo-1-tosylazepan-4-one involves multi-step organic transformations that highlight its synthetic value. Key steps include bromination of an azepane precursor followed by tosylation at the desired position. These reactions are typically conducted under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems has improved efficiency in these processes, making large-scale production more feasible for industrial applications.

In conclusion, 3-Bromo-1-tosylazepan-4-one (CAS No. 171009-43-1) is a compound of considerable interest in pharmaceutical research due to its structural features and synthetic versatility. Its unique combination of functional groups enables diverse applications in drug discovery and development. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly critical role in addressing unmet medical needs.

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